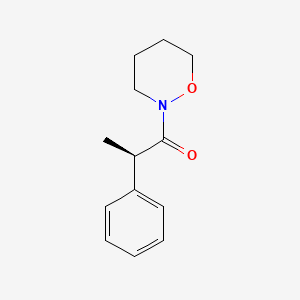
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism of Action
The mechanism of action of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one is not fully understood, but it is thought to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a key role in the regulation of neurotransmitter release and synaptic plasticity, making it a promising target for the development of new therapeutic agents.
Biochemical and Physiological Effects:
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the regulation of ion channels. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor, which allows researchers to selectively modulate this receptor without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable concentrations over extended periods of time.
Future Directions
There are many potential future directions for research on (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one, including further studies of its mechanism of action, its potential use in the treatment of neurological disorders, and its potential as a tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. Additionally, new analogs of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one could be developed with improved pharmacokinetic properties, allowing for more effective use in both basic and clinical research.
Synthesis Methods
The synthesis of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one involves several steps, including the condensation of benzaldehyde with 2-aminoethanol to form 2-phenyl-2-hydroxyethylamine. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently cyclized with trimethylene oxide to produce the oxazolidinone ring. The resulting compound is then treated with acid to form the final product, (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one.
Scientific Research Applications
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one has been used in a wide range of scientific research applications, including studies of neurotransmitter release, synaptic plasticity, and the regulation of ion channels. This compound has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(12-7-3-2-4-8-12)13(15)14-9-5-6-10-16-14/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEZNBDLBBQSFU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)


![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)

![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)

![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)


